

Super-Resolution Microscopy with Sulfo-Cy5.5 Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cy5.5 Azide

Cat. No.: B1433221

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing **Sulfo-Cy5.5 Azide** in super-resolution microscopy. **Sulfo-Cy5.5 Azide** is a water-soluble, far-red fluorescent dye functionalized with an azide group, making it an ideal probe for bioorthogonal labeling via click chemistry. Its photophysical properties are well-suited for single-molecule localization microscopy techniques such as direct stochastic optical reconstruction microscopy (dSTORM), enabling the visualization of subcellular structures with nanoscale resolution.

Introduction to Super-Resolution Microscopy and Sulfo-Cy5.5 Azide

Super-resolution microscopy encompasses a range of techniques that bypass the diffraction limit of light, allowing for the visualization of cellular structures with resolutions down to 20-50 nm.^[1] Among these, dSTORM relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By localizing individual molecules over thousands of frames, a high-resolution image is reconstructed.

Sulfo-Cy5.5 is a bright and photostable cyanine dye that can be induced to blink in the presence of specific imaging buffers, making it suitable for dSTORM.^{[2][3]} The azide modification allows for its covalent attachment to alkyne-modified biomolecules through a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".^{[4][5]} This bioorthogonal labeling strategy enables the specific

targeting of proteins, glycans, and other molecules within the cellular environment for high-resolution imaging.

Data Presentation: Photophysical Properties of Cyanine Dyes for dSTORM

The performance of a fluorophore in dSTORM is determined by several key photophysical parameters. The following table summarizes these properties for Cy5.5, a close structural and spectral analog of Sulfo-Cy5.5, providing a benchmark for its expected performance in super-resolution imaging.

Property	Value	Significance in dSTORM
Excitation Maximum (Ex)	~673-678 nm	Optimal wavelength for laser excitation.
Emission Maximum (Em)	~694-707 nm	Wavelength of maximum fluorescence emission for detection.
Molar Extinction Coefficient	~190,000 $\text{cm}^{-1}\text{M}^{-1}$	A measure of how strongly the dye absorbs light at its excitation maximum. Higher values indicate greater brightness.
Photon Yield per Switching Event	~6,000	The number of photons emitted from a single fluorophore molecule during one "on" event. Higher photon yields lead to better localization precision.
On/Off Duty Cycle	~0.007	The fraction of time a fluorophore spends in the fluorescent "on" state. A low duty cycle is crucial to ensure that only a sparse subset of molecules is active at any given time, allowing for their individual localization.
Photostability	High	Resistance to photobleaching, allowing for the collection of a sufficient number of switching events for image reconstruction.

Experimental Protocols

Here we provide detailed protocols for labeling and imaging cellular structures using **Sulfo-Cy5.5 Azide** with dSTORM.

Protocol 1: Metabolic Labeling of Cellular Proteins with an Alkyne Reporter

This protocol describes the introduction of an alkyne group into newly synthesized proteins using an amino acid analog, L-azidohomoalanine (AHA) or a methionine surrogate with an alkyne group, which can then be labeled with **Sulfo-Cy5.5 Azide**.

Materials:

- Cells of interest cultured on high-precision glass coverslips
- Methionine-free cell culture medium
- L-Azidohomoalanine (AHA) or other alkyne-containing amino acid analog
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

- Cell Culture: Culture cells on coverslips to the desired confluence.
- Methionine Starvation: Replace the culture medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine reserves.
- Metabolic Labeling: Replace the starvation medium with methionine-free medium containing the alkyne-modified amino acid analog (e.g., 25-50 μ M). The optimal concentration and incubation time (typically 4-16 hours) should be determined empirically for each cell type and experimental goal.
- Washing: Wash the cells twice with warm PBS to remove the unincorporated amino acid analog.

- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Washing: Wash the cells twice with PBS.
- Permeabilization: If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Washing: Wash the cells three times with PBS. The cells are now ready for click chemistry labeling.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sulfo-Cy5.5 Azide

This protocol details the "click" reaction to covalently attach **Sulfo-Cy5.5 Azide** to the alkyne-modified proteins.

Materials:

- Alkyne-labeled cells on coverslips (from Protocol 1)
- **Sulfo-Cy5.5 Azide**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Sodium ascorbate
- PBS

Procedure:

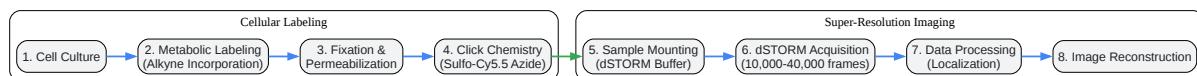
- Prepare Click Reaction Cocktail (for one coverslip in a 12-well plate, 500 μL final volume):
 - To 445 μL of PBS, add 10 μL of a 50 mM CuSO_4 stock solution (final concentration: 1 mM).
 - Add 25 μL of a 50 mM THPTA stock solution (final concentration: 2.5 mM). Mix gently.

- Add 10 µL of a 1 mM **Sulfo-Cy5.5 Azide** stock solution in DMSO or water (final concentration: 20 µM).
- Immediately before use, add 10 µL of a freshly prepared 500 mM sodium ascorbate stock solution in water (final concentration: 10 mM). Mix gently.
- Labeling Reaction: Aspirate the PBS from the coverslips and add the click reaction cocktail.
- Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with PBS to remove unreacted reagents.
- The labeled cells are now ready for dSTORM imaging.

Protocol 3: dSTORM Imaging

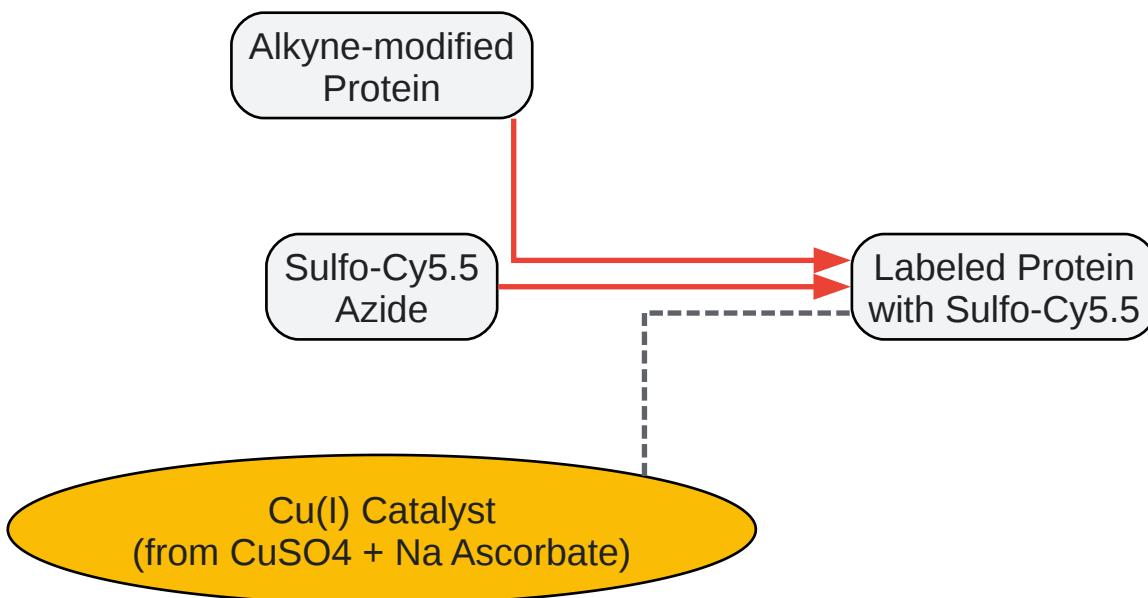
This protocol provides a general guideline for dSTORM imaging of **Sulfo-Cy5.5 Azide**-labeled samples. The specific parameters will need to be optimized for the microscope setup and the specific sample.

Materials:


- Labeled cells on coverslips
- dSTORM imaging buffer:
 - An enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) in a buffer (e.g., Tris-HCl, pH 8.0).
 - A primary thiol, such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA) (e.g., 50-100 mM).

Procedure:

- Mounting: Mount the coverslip with the labeled cells onto a microscope slide with a drop of dSTORM imaging buffer. Seal the coverslip to prevent buffer evaporation and oxygen re-entry.


- Microscope Setup:
 - Use a high numerical aperture (NA ≥ 1.4) oil-immersion objective.
 - Use a laser line appropriate for Sulfo-Cy5.5 excitation (e.g., 640-647 nm).
- Imaging:
 - Illuminate the sample with high laser power to induce photoswitching of the Sulfo-Cy5.5 molecules.
 - Acquire a series of 10,000 to 40,000 images with a short exposure time (e.g., 10-50 ms).
 - A low-power activation laser (e.g., 405 nm) can be used to facilitate the return of fluorophores from the dark state to the fluorescent state if needed.
- Data Analysis:
 - Use appropriate software to localize the single-molecule blinking events in each frame with sub-pixel accuracy.
 - Reconstruct the final super-resolution image from the accumulated localizations.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for super-resolution microscopy with **Sulfo-Cy5.5 Azide**.

[Click to download full resolution via product page](#)

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) signaling pathway.

Application Examples

Super-Resolution Imaging of the Cytoskeleton

The cytoskeleton, composed of intricate networks of protein filaments, is an ideal target for super-resolution microscopy. By metabolically labeling cellular proteins and using **Sulfo-Cy5.5 Azide**, the fine details of the actin and tubulin networks can be visualized far beyond the diffraction limit. This allows for the study of cytoskeletal dynamics, organization, and its role in cellular processes such as cell division and migration.

Visualizing Mitochondria with Nanoscale Precision

Mitochondria, the powerhouses of the cell, have a complex internal structure that is difficult to resolve with conventional microscopy. By targeting mitochondrial proteins for metabolic labeling and subsequent click chemistry with **Sulfo-Cy5.5 Azide**, dSTORM can be used to visualize the intricate network of mitochondrial cristae and the distribution of specific proteins within the organelle. This provides valuable insights into mitochondrial function and dynamics in health and disease.

Troubleshooting

- Low Labeling Efficiency:
 - Optimize the concentration and incubation time for the metabolic labeling reagent.
 - Ensure the click chemistry reaction cocktail is freshly prepared, especially the sodium ascorbate solution.
 - Check the pH of the reaction buffer.
- High Background Fluorescence:
 - Ensure thorough washing after the labeling and click chemistry steps.
 - Use a high-quality, pure **Sulfo-Cy5.5 Azide** reagent.
 - Include a "no-click" control (omitting the copper catalyst) to assess non-specific binding.
- Poor Blinking/Photoswitching:
 - Optimize the composition of the dSTORM imaging buffer, particularly the concentration of the thiol.
 - Ensure the imaging buffer is freshly prepared and deoxygenated.
 - Adjust the laser power to find the optimal intensity for photoswitching without excessive photobleaching.

By following these detailed protocols and considering the provided data, researchers can successfully employ **Sulfo-Cy5.5 Azide** to achieve high-quality super-resolution images of their biological samples, leading to new discoveries in cellular and molecular biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targetable conformationally restricted cyanines enable photon-count limited applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Super-Resolution Microscopy with Sulfo-Cy5.5 Azide: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1433221#super-resolution-microscopy-with-sulfo-cy5-5-azide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com